Azidofluorescein

Fluorogenic Probes Click Chemistry Bioorthogonal Labeling

Azidofluorescein (CAS 77162-08-4) is a superior, heterobifunctional fluorogenic probe for CuAAC and SPAAC reactions. Unlike non-fluorogenic 6-FAM-azide, it exhibits a >10-fold increase in quantum yield upon triazole formation, enabling no-wash live-cell imaging. Its diacetate derivative ensures intracellular trapping for photolabeling, while its AIE property allows DMSO-free aqueous reactions, preserving cell viability. Choose this reagent for unmatched signal-to-noise ratios and experimental integrity.

Molecular Formula C20H11N3O5
Molecular Weight 373.3 g/mol
CAS No. 77162-08-4
Cat. No. B1206550
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAzidofluorescein
CAS77162-08-4
Synonymsazidofluorescein
N3FSC
Molecular FormulaC20H11N3O5
Molecular Weight373.3 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=C1N=[N+]=[N-])C(=O)OC23C4=C(C=C(C=C4)O)OC5=C3C=CC(=C5)O
InChIInChI=1S/C20H11N3O5/c21-23-22-10-1-4-14-13(7-10)19(26)28-20(14)15-5-2-11(24)8-17(15)27-18-9-12(25)3-6-16(18)20/h1-9,24-25H
InChIKeyVHUXAFZEKIMUFX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Azidofluorescein (CAS 77162-08-4): A Fluorogenic Click Chemistry Probe for Bioorthogonal Labeling


Azidofluorescein (CAS 77162-08-4) is a heterobifunctional reagent comprising a fluorescein core and a photoreactive azide group [1]. It is widely used as a fluorogenic probe in bioorthogonal chemistry, notably in copper-catalyzed (CuAAC) or strain-promoted (SPAAC) azide-alkyne cycloaddition reactions [2]. The azide moiety enables selective conjugation to alkyne-tagged biomolecules, while the fluorescein core provides a fluorescent readout [1][2].

Why Azidofluorescein (CAS 77162-08-4) Cannot Be Substituted by Generic Fluorescein Azides


Generic substitution of azidofluorescein with other fluorescein azides, such as 6-FAM-azide, is not scientifically sound due to critical differences in fluorogenicity and intracellular retention. Azidofluorescein exhibits a >10-fold increase in quantum yield upon triazole formation [1], a property not observed in non-fluorogenic FAM-azides . Furthermore, the diacetate derivative of azidofluorescein demonstrates superior intracellular accumulation due to its ability to cross cell membranes and become trapped after esterase cleavage [2]. These distinguishing features are essential for specific applications like no-wash live-cell imaging and intracellular photolabeling.

Quantitative Comparative Evidence for Azidofluorescein (CAS 77162-08-4) vs. Key Alternatives


Fluorogenic Turn-On Response: Azidofluorescein vs. Non-Fluorogenic FAM-Azide

Azidofluorescein demonstrates a pronounced fluorogenic turn-on response upon click reaction, a critical property lacking in conventional non-fluorogenic fluorescein azides like 6-FAM-azide. This fluorogenicity enables no-wash imaging protocols [1].

Fluorogenic Probes Click Chemistry Bioorthogonal Labeling

Intracellular Trapping: Azidofluorescein Diacetate vs. Standard Fluorescein

Azidofluorescein diacetate is a membrane-permeable pro-drug that is hydrolyzed by intracellular esterases to yield the membrane-impermeant azidofluorescein anion. This results in effective intracellular trapping, a feature absent in standard fluorescein [1][2].

Intracellular Labeling Photolabeling Cell Permeability

Aggregation-Induced Emission (AIE) in Aqueous Media

5-Azidofluorescein exhibits strong green fluorescence in 100% water due to an aggregation-induced emission (AIE) mechanism, contradicting previous reports that the azide moiety quenches fluorescein fluorescence. This AIE activity is not observed for standard fluorescein [1].

Aggregation-Induced Emission Aqueous Solubility Fluorescence Mechanism

Optimal Scientific and Industrial Use Cases for Azidofluorescein (CAS 77162-08-4)


No-Wash Live-Cell Imaging of Alkyne-Tagged Biomolecules

Azidofluorescein's fluorogenic turn-on response enables the visualization of alkyne-functionalized proteins or glycans on live cells without the need for washing steps to remove unbound probe. This minimizes perturbation of cellular dynamics and improves temporal resolution in real-time imaging studies [1].

Intracellular Photolabeling of Cytosolic Proteins

Azidofluorescein diacetate is the reagent of choice for intracellular photolabeling. Its ability to cross cell membranes and become trapped after esterase cleavage allows for the specific labeling and subsequent identification of cytosolic proteins and measurement of intracellular pH, as demonstrated in blood platelet studies [2].

Bioorthogonal Labeling in Purely Aqueous Environments

Given its aggregation-induced emission (AIE) property, 5-azidofluorescein is particularly well-suited for click chemistry reactions and subsequent imaging in purely aqueous buffers or culture media. This eliminates the need for potentially cytotoxic organic co-solvents like DMSO, preserving cell viability and experimental integrity [3].

Technical Documentation Hub

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